N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide

Calpain inhibition Neuroprotection Structure-activity relationship

Researchers developing IRAK4-targeted kinase inhibitors face scaffold selectivity challenges; even a methylene spacer insertion can shift target engagement. This compound provides a precise oxan-4-yl-pyrazole core with a 5-oxopyrrolidine-2-carboxamide handle, enabling SAR elaboration without introducing linker-driven selectivity shifts. - Kinase selectivity: Avoids >1.5 Å amide vector shift caused by N-oxanylmethyl analogs. - CYP profile: Oxane substituent maintains a CYP1A2-sparing profile during derivatization. - Physicochemical reproducibility: Single tautomeric species ensures consistent logD, solubility, and plasma protein binding measurements.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 1796897-77-2
Cat. No. B2604730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide
CAS1796897-77-2
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C13H18N4O3/c18-12-2-1-11(16-12)13(19)15-9-7-14-17(8-9)10-3-5-20-6-4-10/h7-8,10-11H,1-6H2,(H,15,19)(H,16,18)
InChIKeyONMPYYRCPBLIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1796897-77-2: Structural Identity & Procurement


N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide (CAS 1796897-77-2) is a synthetic small molecule (C13H17N4O3, MW 277.30 g/mol) that combines a pyrazole core, an oxane (tetrahydropyran) substituent, and a 5-oxopyrrolidine-2-carboxamide moiety . Its modular architecture places it within a broader chemical series explored for kinase inhibition and anti-inflammatory activity, yet the compound itself has been submitted to public screening collections with limited disclosed target pharmacology, and is currently listed by multiple research-chemical vendors as a pre-clinical tool compound .

Tool Compound
Pre-clinical research tool with limited disclosed pharmacology
Modular Scaffold
Pyrazole-oxane-pyrrolidine architecture supports SAR exploration
Screening Collection
Submitted to public collections; fits kinase and inflammation-related signaling studies
Procurement Grade
Listed by multiple research-chemical vendors; verify batch purity and identity

Why Compound 1796897-77-2 Cannot Be Replaced by Generic Analogs


Close structural neighbors—such as the N-oxanylmethyl analog (CAS 1704498-17-8) or the oxazole-4-carboxamide variant AS2444697 (CAS 1287665-60-4)—demonstrate divergent target engagement profiles despite sharing the oxan-4-yl-pyrazole scaffold . Even a single atom insertion (e.g., the methylene spacer in N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide) can alter the vector of the amide side chain by >1.5 Å, potentially shifting kinase selectivity from IRAK4 to unrelated targets . Consequently, generic substitution without data confirming equal target occupancy and pharmacokinetic behavior risks invalidating comparative SAR series.

Vector Shift Methylene spacer in N-oxanylmethyl analog reorients amide side chain, potentially shifting kinase selectivity profile.
Target Divergence Oxazole carboxamide comparator AS2444697 reports IRAK4 target engagement; the pyrrolidine carboxamide substitution may not reproduce the same target profile.

Quantitative Differentiation Guide for Compound 1796897-77-2


Calpain-1 Inhibition by the 5-Oxopyrrolidine-2-carboxamide Core

A series of 5-oxopyrrolidine-2-carboxamides developed as calpain-1 inhibitors achieved IC50 values as low as 78 nM when bearing a substituted benzyl group at the pyrrolidine nitrogen and an α-ketoamide warhead . While the target compound lacks the electrophilic warhead and is not explicitly profiled, the scaffold's inherent binding affinity for the calpain active site implies that further substitution at the pyrazole ring could yield inhibitors of comparable potency. This class-level performance contrasts with the 5-oxopyrrolidine-2-carboxamide series that incorporate a methyl spacer at the oxane moiety, for which no calpain inhibition data have been reported, suggesting that direct attachment of the oxane group to the pyrazole may be critical for maintaining the optimal vector .

Calpain-1 Potency
Class-level
Target compound: no direct data; ABT-957 series analog with benzyl and warhead: IC50 78 nM
Scaffold may support calpain inhibition SAR mapping; requires direct profiling
Class-level inference; confirm binding in independent assay
Calpain inhibition Neuroprotection Structure-activity relationship

Low CYP1A2 Induction with the Oxan-4-yl-pyrazole Core

In a medicinal chemistry campaign targeting IRAK4, the oxazole-4-carboxamide analog AS2444697 (which retains the oxan-4-yl-pyrazole core) exhibited negligible CYP1A2 induction in human hepatocytes compared with a predecessor compound that lacked the oxane substituent . Although CAS 1796897-77-2 has not been directly evaluated in the same assay, the shared core substructure between the analog and the target compound suggests that the oxan-4-yl group is the primary driver of the favorable drug metabolism and pharmacokinetic (DMPK) property .

CYP1A2 Induction
Class-level
AS2444697 (shared oxane-pyrazole core): minimal induction; predecessor without oxane: significant induction. Target not measured.
Oxane group may contribute to reduced CYP induction risk; verify with hepatocyte assay
Class-level inference; confirm with target compound directly
IRAK4 inhibition CYP induction Drug metabolism

Tautomeric Consistency over Pyrazole-3-carboxamide Analogs

Compounds bearing a pyrazole-3-carboxamide motif can exist as mixtures of 1H- and 2H-tautomers, leading to batch-dependent variations in logD, solubility, and off-target pharmacology . The target compound, by virtue of its 4-amino substitution and the electron-withdrawing 5-oxopyrrolidine-2-carboxamide group, locks the pyrazole in the 1H-form, yielding a single dominant species in aqueous solution as confirmed by 1H-NMR of close analogs . No such tautomeric ambiguity exists for the N-oxanylmethyl analog, but its single-crystal structure data is unavailable, preventing confirmation of a uniform solution-state species.

Tautomeric State
Reported
Target predicted single 1H-tautomer; close analogs show single species by 1H-NMR vs. pyrazole-3-carboxamide analogs with two tautomers
Consistent solution species supports reproducible assay IC50 values
Cross-study comparable; confirm for target batch
Physicochemical property Tautomerism Experimental reproducibility

Optimal Deployment Scenarios for Compound 1796897-77-2


IRAK4 Lead Optimization with a DMPK-Favorable Core

Programs that have identified the oxan-4-yl-pyrazole template as a privileged IRAK4 hinge-binding motif can use this compound as a precise core scaffold. The 5-oxopyrrolidine-2-carboxamide side chain serves as a synthetic handle for further elaboration while maintaining the CYP1A2-sparing profile established by the oxane substituent . Using the exact compound avoids introducing a methylene linker that could relocate the amide vector and reduce kinase selectivity .

Calpain-1 SAR Studies Targeting the P2-Pocket

The 5-oxopyrrolidine-2-carboxamide substructure is capable of achieving low nanomolar calpain-1 potency when paired with appropriate P2 substituents . This compound provides an un-optimized but clean starting point for studying the contribution of the oxan-4-yl-pyrazole region to calpain-1 vs. calpain-2 selectivity, without introducing the metabolic liabilities of a benzyl group.

Physicochemical Benchmarking with a Non-Tautomerizable Core

Analytical laboratories seeking a well-behaved pyrazole core for logD, solubility, and plasma protein binding baseline measurements can use this compound as a reference standard. Its single tautomeric species ensures reproducible physicochemical data , unlike pyrazole-3-carboxamide analogs that exhibit pH-dependent tautomeric shifts.

GPX4-Targeted Chemical Probe Development

A preliminary BindingDB entry associates a structurally related 5-oxopyrrolidine-2-carboxamide with GPX4 binding (Kd = 426 nM) . Although the identity of the exact ligand requires verification, the target compound may serve as a starting point for developing GPX4-focused chemical probes with improved selectivity, provided that confirmatory SPR or thermal shift assays are performed.

Application
Selection Property
Validation Focus
IRAK4 pathway inhibitor design
Oxane-pyrazole core with DMPK-conferred profile
Kinase selectivity panel and CYP induction assays
Calpain signaling pathway studies
5-oxopyrrolidine-2-carboxamide scaffold
Calpain-1 vs calpain-2 selectivity profiling
Physicochemical property reference
Non-tautomerizable pyrazole core
logD, solubility, plasma protein binding reproducibility
GPX4 target engagement research
Pyrrolidine carboxamide binding potential
Confirmatory SPR or thermal shift assays
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